molecular formula C14H7BrCl2N2 B1524401 2-(4-Bromphenyl)-4,7-Dichlorchinazolin CAS No. 405933-94-0

2-(4-Bromphenyl)-4,7-Dichlorchinazolin

Katalognummer: B1524401
CAS-Nummer: 405933-94-0
Molekulargewicht: 354 g/mol
InChI-Schlüssel: NGPYFVCYASNVSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromophenyl)-4,7-dichloroquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and chlorine atoms in the structure of 2-(4-Bromophenyl)-4,7-dichloroquinazoline enhances its reactivity and potential for various chemical transformations.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromophenyl)-4,7-dichloroquinazoline has a wide range of scientific research applications:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-4,7-dichloroquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromoaniline and 4,7-dichloroquinazoline.

    Coupling Reaction: The key step involves a coupling reaction between 4-bromoaniline and 4,7-dichloroquinazoline.

    Reaction Conditions: The reaction is usually carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 100°C).

Industrial Production Methods: Industrial production of 2-(4-Bromophenyl)-4,7-dichloroquinazoline follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Bromophenyl)-4,7-dichloroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions include various substituted quinazolines, which can have enhanced biological activities and different physicochemical properties.

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)-4,7-dichloroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

  • 2-(4-Chlorophenyl)-4,7-dichloroquinazoline
  • 2-(4-Fluorophenyl)-4,7-dichloroquinazoline
  • 2-(4-Methylphenyl)-4,7-dichloroquinazoline

Comparison:

Biologische Aktivität

2-(4-Bromophenyl)-4,7-dichloroquinazoline is a halogenated quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromophenyl group and two chlorine atoms at the 4 and 7 positions of the quinazoline ring, contributing to its structural complexity and diverse pharmacological properties. The molecular formula is C9H5BrCl2N\text{C}_9\text{H}_5\text{BrCl}_2\text{N} with a molecular weight of 305.05 g/mol. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Anticancer Properties

Research indicates that 2-(4-Bromophenyl)-4,7-dichloroquinazoline exhibits significant inhibitory effects on various kinases involved in cancer signaling pathways. Kinase inhibitors are crucial in cancer therapy as they can interfere with tumor growth and proliferation. Quinazoline derivatives have been extensively studied for their anticancer properties, showcasing a range of bioactivities including:

  • Inhibition of cell proliferation : Studies have demonstrated that this compound can effectively inhibit the growth of cancer cells by targeting specific kinases.
  • Induction of apoptosis : The compound has been shown to induce programmed cell death in certain cancer cell lines, making it a candidate for further development as an anticancer agent.

Antimicrobial and Anti-inflammatory Effects

In addition to its anticancer properties, 2-(4-Bromophenyl)-4,7-dichloroquinazoline has displayed potential antimicrobial and anti-inflammatory activities:

  • Antimicrobial activity : Preliminary studies suggest that this compound may possess efficacy against various bacterial strains, indicating its potential use in treating infections.
  • Anti-inflammatory effects : The compound has been linked to reduced inflammation markers in vitro, suggesting a role in managing inflammatory diseases.

Kinase Inhibition

The primary mechanism through which 2-(4-Bromophenyl)-4,7-dichloroquinazoline exerts its biological effects is through the inhibition of specific kinases. Molecular docking studies have been utilized to analyze binding affinities and elucidate mechanisms of action. For example, the compound has shown promising interactions with:

  • EGFR (Epidermal Growth Factor Receptor) : A key player in many cancers, targeting EGFR can hinder tumor progression.
  • VEGFR (Vascular Endothelial Growth Factor Receptor) : Inhibiting VEGFR can reduce angiogenesis, which is critical for tumor growth.

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinazoline derivatives has been explored to identify how modifications affect biological activity. The unique halogenation pattern of 2-(4-Bromophenyl)-4,7-dichloroquinazoline enhances its binding affinity to target proteins compared to other derivatives.

Compound NameStructure CharacteristicsUnique Features
2-(3-Bromophenyl)-4-chloroquinazolineContains a bromophenyl group; only one chlorine atomLess chlorinated than the target compound
2-(4-Chlorophenyl)-6-chloroquinazolineDifferent halogen positioning; two chlorinesPotentially different biological activity profile
2-(4-Iodophenyl)-4,7-dichloroquinazolineSimilar structure but with iodine instead of bromineMay exhibit different reactivity due to iodine
2-(Phenyl)-4,7-dichloroquinazolineNo halogen substituents on phenyl groupLacks halogen functionality which may affect activity

In Vitro Studies

Recent studies have utilized in vitro assays to evaluate the cytotoxicity of 2-(4-Bromophenyl)-4,7-dichloroquinazoline against various cancer cell lines. For instance:

  • Breast Cancer : A study involving MCF-7/HER2 cells demonstrated that the compound inhibited cell growth effectively at specific concentrations, showcasing an IC50 value indicative of moderate potency.

Molecular Docking Analysis

Molecular docking studies have revealed that 2-(4-Bromophenyl)-4,7-dichloroquinazoline binds effectively to target kinases, with calculated binding energies suggesting strong interactions. These findings support the hypothesis that this compound could serve as a lead structure for developing new kinase inhibitors.

Pharmacokinetic Properties

Preliminary pharmacokinetic assessments indicate that derivatives of quinazolines generally comply with Lipinski's Rule of Five (Ro5), suggesting favorable absorption and permeability characteristics essential for drug development.

Eigenschaften

IUPAC Name

2-(4-bromophenyl)-4,7-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrCl2N2/c15-9-3-1-8(2-4-9)14-18-12-7-10(16)5-6-11(12)13(17)19-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPYFVCYASNVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680049
Record name 2-(4-Bromophenyl)-4,7-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405933-94-0
Record name 2-(4-Bromophenyl)-4,7-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-Bromo-phenyl)-7-chloro-3H-quinazolin-4-one (38.7 mmol) is added to 50 ml thionylchloride and is heated at 40°. The mixture is treated with 6 ml dimethylformamide (DMF). After cooling to rt the mixture is stirred for 3 hrs. Customary working up gives 2-(4-bromo-phenyl)-4,7-dichloroquinazoline as a solid; m.p. 189-190°.
Name
2-(4-Bromo-phenyl)-7-chloro-3H-quinazolin-4-one
Quantity
38.7 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-4,7-dichloroquinazoline
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-4,7-dichloroquinazoline
Reactant of Route 3
2-(4-Bromophenyl)-4,7-dichloroquinazoline
Reactant of Route 4
2-(4-Bromophenyl)-4,7-dichloroquinazoline
Reactant of Route 5
Reactant of Route 5
2-(4-Bromophenyl)-4,7-dichloroquinazoline
Reactant of Route 6
Reactant of Route 6
2-(4-Bromophenyl)-4,7-dichloroquinazoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.